

# A Comparative Guide to the Spectroscopic Properties of 3,5-Di-tert-butylaniline

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## Compound of Interest

Compound Name: **3,5-Di-tert-butylaniline**

Cat. No.: **B181150**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **3,5-Di-tert-butylaniline** against its structural isomers and the parent aniline molecule. The information presented is intended to aid researchers in compound identification, characterization, and quality control during the drug development process. All data is supported by established experimental protocols.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3,5-Di-tert-butylaniline** and its selected alternatives. This allows for a direct comparison of their spectral fingerprints.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) of tert-butyl Protons (ppm)	Chemical Shift ( $\delta$ ) of Aromatic Protons (ppm)	Chemical Shift ( $\delta$ ) of -NH <sub>2</sub> Protons (ppm)
3,5-Di-tert-butylaniline	~1.29 (s, 18H)	~6.95 (t, 1H, J=1.8 Hz), ~6.69 (d, 2H, J=1.8 Hz)	~3.61 (s, 2H)
2,6-Di-tert-butylaniline	~1.43 (s, 18H)	~7.15 (d, 2H), ~6.70 (t, 1H)	~4.0 (br s, 2H)
2,4-Di-tert-butylaniline	~1.30 (s, 9H), ~1.45 (s, 9H)	~7.25 (d, 1H), ~7.10 (dd, 1H), ~6.65 (d, 1H)	~3.7 (br s, 2H)
Aniline	Not Applicable	~7.18 (t, 2H), ~6.77 (t, 1H), ~6.68 (d, 2H)	~3.76 (s, 2H)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) of tert-butyl Carbons (ppm)	Chemical Shift ( $\delta$ ) of Aromatic Carbons (ppm)
3,5-Di-tert-butylaniline	~31.5 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~34.8 (C(CH <sub>3</sub> ) <sub>3</sub> )	~151.7, ~146.4, ~113.8, ~111.2
2,6-Di-tert-butylaniline	~31.8 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~34.2 (C(CH <sub>3</sub> ) <sub>3</sub> )	~143.2, ~136.1, ~122.5, ~118.4
2,4-Di-tert-butylaniline	~31.4, ~31.6, ~34.0, ~34.4	~145.8, ~140.2, ~135.8, ~126.5, ~123.1, ~115.9
Aniline	Not Applicable	~146.7, ~129.3, ~118.6, ~115.2

Table 3: Infrared (IR) Spectroscopic Data (KBr Disk/Thin Film, cm<sup>-1</sup>)

Compound	N-H Stretching	C-H Stretching (Aromatic)	C-H Stretching (Aliphatic)	C=C Stretching (Aromatic)
3,5-Di-tert-butylaniline	~3430, ~3350	~3050	~2960, ~2870	~1620, ~1580
2,6-Di-tert-butylaniline	~3480, ~3390[1]	~3060	~2960, ~2870[1]	~1610, ~1580
2,4-Di-tert-butylaniline	~3450, ~3360	~3050	~2960, ~2870	~1620, ~1580
Aniline	~3430, ~3360	~3040	Not Applicable	~1620, ~1600

Table 4: Mass Spectrometry Data (GC-MS, m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragmentation Peaks
3,5-Di-tert-butylaniline	205	190 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 148 ([M-C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> )
2,6-Di-tert-butylaniline	205[1]	190 ([M-CH <sub>3</sub> ] <sup>+</sup> )[1]
2,4-Di-tert-butylaniline	205[2]	190 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 148 ([M-C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> )
Aniline	93	66, 65

## Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the aniline sample was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was then transferred to a 5 mm NMR tube.

- $^1\text{H}$  NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4 s, and 16 scans.
- $^{13}\text{C}$  NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 250 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.5 s, and 1024 scans.
- Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier transform. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta = 0.00$  ppm).

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Disk Method): Approximately 1-2 mg of the solid aniline sample was ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a blank KBr pellet was also recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## Gas Chromatography-Mass Spectrometry (GC-MS)

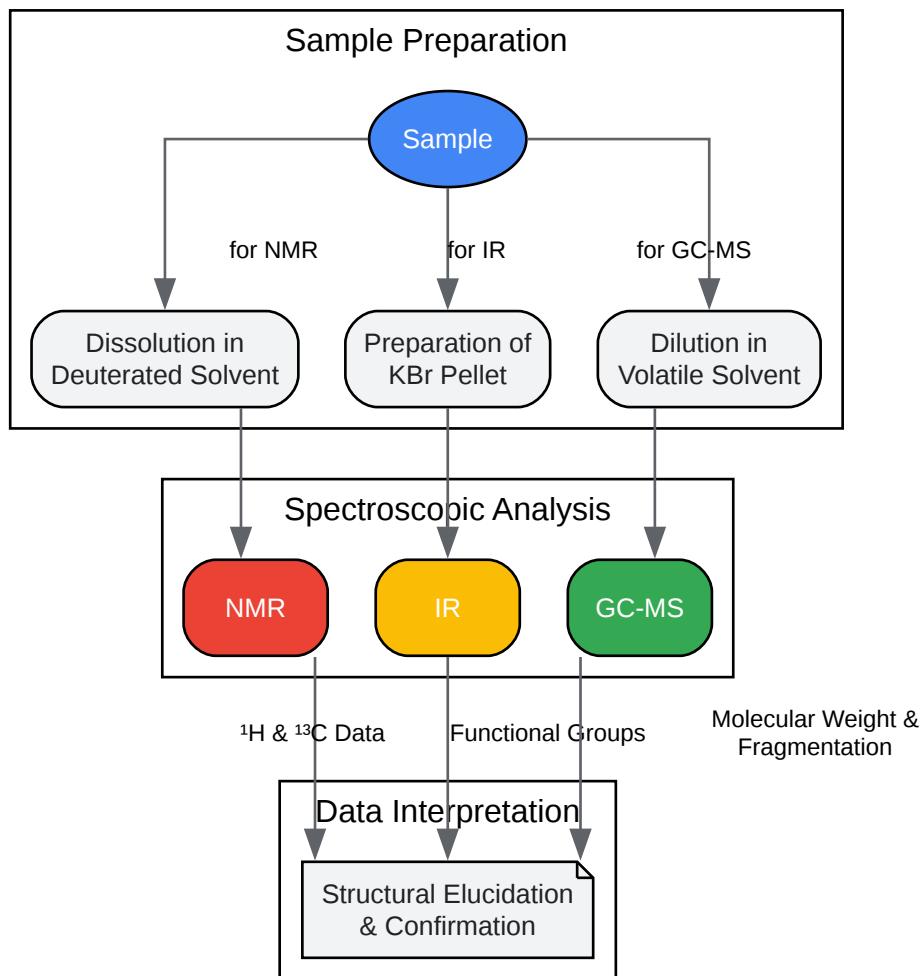
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of the aniline sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:

- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-550.
  - Source Temperature: 230 °C.
- Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak was then analyzed and compared to spectral libraries for confirmation.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an aniline compound.

## Spectroscopic Analysis Workflow for Anilines

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Caption: Workflow for the spectroscopic characterization of aniline compounds.

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## References

- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

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- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Properties of 3,5-Di-tert-butylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181150#spectroscopic-data-for-3-5-di-tert-butylaniline>]

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